
Dimepranol acedoben
概要
説明
準備方法
合成経路と反応条件: ジメプラノールアセドベンは、イノシンと4-アセトアミド安息香酸の塩およびN,N-ジメチルアミノ-2-プロパノールを1:3のモル比で組み合わせて合成されます . 合成には、白色からクリーム色の結晶性粉末が生成され、特有の臭いがあります . この化合物は水によく溶け、メタノール、アセトン、エタノールにはわずかに溶解します .
工業的生産方法: ジメプラノールアセドベンの工業的生産には、湿式造粒法が用いられます。これは、粉末の圧縮特性が劣るために高用量錠剤を製造するためです . 配合には、ポビドンK-30、K-25、小麦デンプン、マンニトールなどの様々な結合剤と崩壊剤が使用されます . 生産に最適な潤滑剤は、3.08%の濃度のグリセリンジベヘネートです .
化学反応の分析
反応の種類: ジメプラノールアセドベンは、酸化、還元、置換などの様々な化学反応を起こします . これらの反応は、免疫調節作用と抗ウイルス作用に不可欠です。
一般的な試薬と条件: ジメプラノールアセドベンの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤があります . 反応は一般的に、化合物の完全性を維持するために穏やかな条件で行われます .
生成される主要な生成物: ジメプラノールアセドベンの反応から生成される主要な生成物には、免疫調節作用と抗ウイルス作用に寄与する様々な代謝産物があります .
科学研究への応用
ジメプラノールアセドベンは、化学、生物学、医学、産業など、幅広い科学研究に応用されています . 化学では、免疫調節作用と抗ウイルス作用のメカニズムを研究するためのモデル化合物として使用されます . 生物学では、様々な細胞プロセスに対する免疫調節の影響を研究するために使用されます . 医学では、急性ウイルス感染症や免疫不全の治療に使用されます . 産業では、抗ウイルス薬や免疫調節剤の配合に使用されます .
科学的研究の応用
Immunomodulatory Effects
IAD is primarily recognized for its role in enhancing immune responses, particularly in conditions associated with viral infections. Clinical studies have demonstrated its ability to increase the natural killer (NK) cell component of circulating lymphocytes, which plays a crucial role in the body's defense against viral pathogens.
Clinical Study Overview
A clinical trial involving ten healthy volunteers assessed the impact of IAD on various lymphocyte subsets over 14 days. Key findings included:
- Increase in NK Cells : Participants exhibited a significant rise in NK cells within 1.5 hours of administration, with sustained elevation observed throughout the study.
- Lymphocyte Subset Changes : The study monitored CD19+ B cells, CD3+ T cells, CD4+ T-helper cells, and regulatory T cells (Tregs), noting transient fluctuations but a definitive increase in NK cell percentages .
Antiviral Applications
Inosine Acedoben Dimepranol has been utilized in treating recurrent viral infections, particularly herpes simplex virus (HSV). A double-blind placebo-controlled study evaluated its effectiveness among patients with frequent HSV recurrences.
Study Findings
- Treatment Efficacy : The study involved 58 patients, where 18 participated in a trial comparing IAD with placebo. No significant differences were noted in the frequency or healing of HSV lesions between the two groups, suggesting limited efficacy in this context .
- Placebo Effect : An evident placebo effect was observed, as many subjects reported improvements despite receiving placebo treatment .
Formulation Development
Research has also focused on developing effective formulations for IAD to enhance its bioavailability and therapeutic efficacy.
Formulation Studies
Recent studies aimed at creating immediate-release tablets and oral solutions have highlighted:
- Solubility Profiles : IAD demonstrated pH-dependent solubility, affecting its absorption and therapeutic outcomes.
- Tablet Formulation Challenges : Issues such as tablet breakage and capping were noted during formulation trials, emphasizing the need for optimized manufacturing processes .
Case Studies
Several case studies have illustrated the therapeutic potential of Inosine Acedoben Dimepranol across different medical conditions:
Case Study on Cancer Treatment
- Objective : To evaluate IAD's anticancer effects in breast cancer models.
- Results : Significant induction of apoptosis was observed in cancer cells with minimal impact on normal cells, indicating potential as an anticancer agent.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was noted in multi-drug resistant strains, showcasing IAD's broad-spectrum antimicrobial properties .
Data Summary Table
作用機序
ジメプラノールアセドベンは、免疫系を調節し、ウイルスRNA合成を阻害することで効果を発揮します . T細胞リンパ球の増殖とナチュラルキラー細胞の活性を高め、プロ炎症性サイトカインのレベルを高めます . この免疫系の調節は、免疫不全患者の不足している反応を回復させるのに役立ちます . また、ウイルスRNAレベルに影響を与え、いくつかのウイルスの増殖を阻害します .
類似の化合物との比較
類似の化合物: ジメプラノールアセドベンに類似した化合物には、イノシンプラノベックス、メチソプリノール、イノシプレックスなどがあります . これらの化合物は、免疫調節作用と抗ウイルス作用が似ています .
独自性: ジメプラノールアセドベンは、イノシンとジメプラノールアセドベンの特定の組み合わせが1:3の比率で含まれていることが特徴です . この独特の組み合わせは、免疫調節作用と抗ウイルス作用を高め、急性ウイルス感染症や免疫不全の治療において貴重な化合物となっています .
類似化合物との比較
Similar Compounds: Similar compounds to dimepranol acedoben include inosine pranobex, methisoprinol, and inosiplex . These compounds share similar immunomodulatory and antiviral properties .
Uniqueness: This compound is unique due to its specific combination of inosine and this compound in a 1:3 ratio . This unique combination enhances its immunomodulatory and antiviral effects, making it a valuable compound in the treatment of acute viral infections and immune deficiencies .
生物活性
Dimepranol acedoben, also known as inosine pranobex, is a compound that has garnered attention for its immunomodulatory and antiviral properties. This article explores its biological activity, focusing on its effects on immune cells, particularly natural killer (NK) cells, and its clinical applications.
Overview of this compound
This compound is a combination of inosine and dimepranol, which enhances the immune response and exhibits antiviral effects. It has been used since 1971 to treat various viral infections, including herpes simplex virus, HIV, and influenza. The compound functions primarily by modulating immune responses rather than directly attacking viruses.
The biological activity of this compound can be attributed to several mechanisms:
- Immunomodulation : The compound enhances T-cell proliferation and NK cell activity, increasing the levels of pro-inflammatory cytokines. This leads to improved immune responses in immunocompromised patients .
- Antiviral Effects : this compound inhibits viral replication by enhancing the host's immune response to viral antigens. It does not stimulate resting lymphocytes but augments their activity when triggered by viral infections .
- Cytotoxic Activity : Clinical studies have demonstrated that administration of the drug leads to a significant increase in NK cell numbers and activity, which are crucial for combating viral infections .
NK Cell Activation
A pivotal study reported that administration of inosine acedoben dimepranol resulted in an early and sustained increase in NK cell populations among healthy volunteers. Specifically:
- Study Design : Ten healthy individuals received 1 g of the drug four times daily for 14 days.
- Results :
- An early increase in NK cells was observed within 1.5 hours post-administration.
- By Day 5, all but one participant showed a significant rise in NK cell percentages, with many experiencing a doubling or greater increase compared to baseline levels.
- The NK cells were found to be functionally competent, expressing granzyme A and perforin similar to baseline levels .
Efficacy Against Viral Infections
In a randomized controlled trial involving COVID-19 patients:
- Treatment Protocol : Patients received 4 g/day of inosine pranobex for ten days.
- Outcomes : The treatment group exhibited significantly higher rates of clinical response and cure compared to the placebo group, with fewer adverse events reported .
Data Tables
The following table summarizes key findings from clinical studies on the effects of this compound:
Case Studies
Several case studies highlight the effectiveness of this compound in treating viral infections:
- Case Study 1 : A patient with chronic herpes simplex experienced a marked reduction in outbreaks following treatment with inosine pranobex, demonstrating its potential as an antiviral agent.
- Case Study 2 : In patients with HIV, administration of the drug led to improved immune parameters, including increased CD4+ T-cell counts and enhanced NK cell activity.
Q & A
Basic Research Questions
Q. How is the solubility of Dimepranol acedoben characterized in different physiological pH conditions, and what implications does this have for oral bioavailability?
this compound (IAD) exhibits pH-dependent solubility, with poor solubility in acidic media (pH 4.5–6.8) at 37°C, requiring >900 mL solvent to dissolve a 1000 mg dose . This poses challenges for oral bioavailability, necessitating formulation strategies like wet granulation to enhance dissolution. Researchers should replicate physiologically relevant pH conditions (e.g., gastric vs. intestinal media) during preformulation studies and use compendial dissolution apparatus (e.g., USP Type II) to assess solubility thresholds .
Q. What formulation strategies are effective in overcoming the poor compression properties of this compound for high-dose tablet production?
Wet granulation with binders such as Povidone K-30 (3–5% w/w) and disintegrants like wheat starch (10% w/w) improves compressibility and ensures tablet hardness >50 N. Optimal lubricants include glycerol dibehenate (3.08% w/w), which minimizes sticking without delaying disintegration. Granules should be dried at ≤50°C to maintain stability, with residual moisture controlled to 1.5–3.5% .
Q. What validated analytical methods are recommended for quantifying this compound in tablet formulations?
Two methods are widely used:
- TLC-densitometry : Validated for specificity and linearity (R² >0.99) over 50–500 µg/spot .
- HPLC : Offers higher precision for dissolution testing, with mobile phases combining phosphate buffer and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate . Researchers should cross-validate methods against pharmacopeial standards to ensure batch-to-batch consistency.
Advanced Research Questions
Q. How does this compound modulate cytokine profiles in immunosuppressed models, and what experimental designs are optimal for isolating its immunomodulatory effects?
IAD enhances pro-inflammatory cytokines (e.g., IL-2, IFN-γ) and NK cell activity via T-cell proliferation . To isolate effects, use murine models with induced immunosuppression (e.g., cyclophosphamide-treated) and measure cytokine levels using multiplex assays. Include controls for baseline immune status and co-administer viral antigens (e.g., influenza HA protein) to assess adjuvant-like activity .
Q. What contradictions exist in the reported immune response outcomes of this compound, and how can researchers control for confounding variables in preclinical models?
Discrepancies arise in its anti-inflammatory vs. pro-inflammatory roles: IAD suppresses TNF-α in some models but amplifies IL-1β in NLRP3-activated macrophages . To address this, standardize infection timelines (e.g., acute vs. chronic viral exposure) and use knockout models (e.g., A2A receptor-deficient mice) to dissect adenosine-mediated pathways .
Q. What methodologies are critical for assessing the dual antiviral and immunomodulatory mechanisms of this compound in co-infected animal models?
Employ co-infection models (e.g., influenza + bacterial pneumonia) to evaluate viral load reduction (via RT-qPCR) and immune cell recruitment (flow cytometry for CD8+/NK cells). Use dose-ranging studies (50–200 mg/kg/day) to differentiate antiviral EC₅₀ from immunomodulatory thresholds. Include pharmacokinetic sampling to correlate plasma levels with efficacy .
Methodological Recommendations
- For dissolution testing : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- In immune studies : Combine flow cytometry with ELISpot assays to quantify antigen-specific T-cell responses .
- For resolving data contradictions : Apply systems pharmacology models to integrate transcriptomic and metabolomic datasets .
特性
CAS番号 |
61990-51-0 |
---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |
InChI |
InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |
InChIキー |
FJFQBKRMSCKTSE-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |
Key on ui other cas no. |
61990-51-0 |
ピクトグラム |
Irritant |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。